

Comparative Efficacy of SBC-110736 and its Analogs in PCSK9 Inhibition

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Compound of Interest

Compound Name: SBC-110736

Cat. No.: B610721

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the small molecule PCSK9 inhibitor, **SBC-110736**, and its analog, SBC-115076. The data presented is based on available preclinical findings and is intended to inform research and development efforts in the field of hypercholesterolemia and cardiovascular disease.

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 promotes its degradation, leading to reduced clearance of LDL-C from the bloodstream. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.

SBC-110736 and its analogs are small molecules designed to inhibit this protein-protein interaction, offering a potential oral therapeutic alternative to the currently available monoclonal antibody and siRNA-based PCSK9 inhibitors.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of **SBC-110736** and its analog, SBC-115076.

Compound	Assay Type	Target	Metric	Value
SBC-110736	In Vitro Binding Assay	PCSK9-LDLR Interaction	IC ₅₀	~25 nM
SBC-115076	In Vitro Binding Assay	PCSK9-LDLR Interaction	IC ₅₀	~30 nM

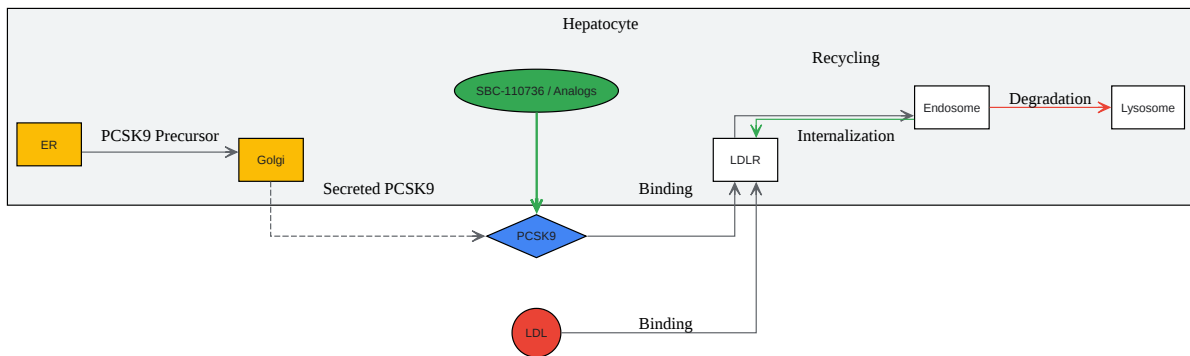
Table 1: In Vitro Comparative Efficacy. This table outlines the half-maximal inhibitory concentration (IC₅₀) of each compound in assays measuring the inhibition of the PCSK9-LDLR interaction.

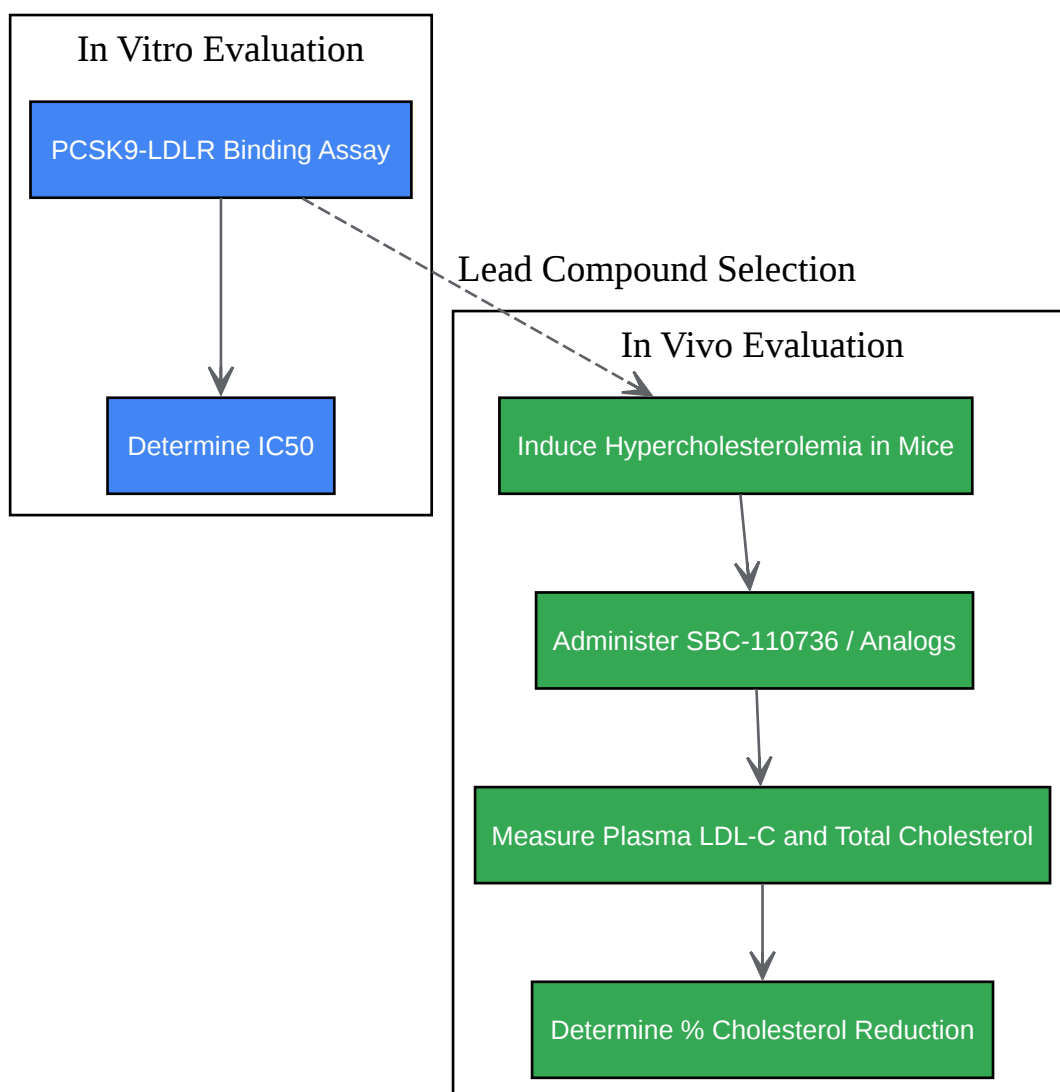
Compound	Animal Model	Dosing	Key Findings
SBC-110736	Mouse models	Not specified	Up to 45% reduction in total plasma cholesterol and LDL-cholesterol.
SBC-115076	High-fat diet-fed mice	8 mg/kg	32% reduction in cholesterol levels.
SBC-115076	Hypercholesterolemic mouse models	Not specified	Up to 50% reduction in plasma total cholesterol and LDL-cholesterol.

Table 2: In Vivo Comparative Efficacy. This table summarizes the reported in vivo effects of the compounds on plasma cholesterol levels in mouse models of hypercholesterolemia. It is important to note that the data is derived from separate studies, and direct head-to-head comparisons may not be fully representative without a single, controlled experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating PCSK9 inhibitors.





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